5-(((4-fluoro-2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

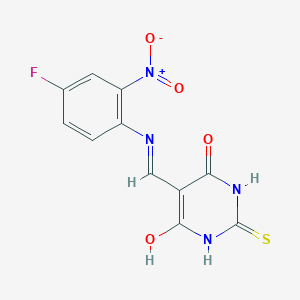

This compound belongs to the thiobarbituric acid (TBA) derivative family, characterized by a central pyrimidine-4,6-dione core modified with a thioxo group at position 2 and a (4-fluoro-2-nitrophenyl)amino)methylene substituent at position 3.

Properties

IUPAC Name |

5-[(4-fluoro-2-nitrophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN4O4S/c12-5-1-2-7(8(3-5)16(19)20)13-4-6-9(17)14-11(21)15-10(6)18/h1-4H,(H3,14,15,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIOWYKZWDDFBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])N=CC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(((4-fluoro-2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural features:

- Thioxodihydropyrimidine core : A pyrimidine ring substituted with a thio group.

- Amino and nitrophenyl substituents : These groups are crucial for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes. For instance, studies have shown that related compounds can inhibit urease (EC 3.5.1.5), which is involved in nitrogen metabolism in plants and animals .

- Antiproliferative Activity : Similar derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. This effect is often associated with the inhibition of histone deacetylases (HDACs), leading to altered gene expression and apoptosis in cancer cells .

- Metabolic Pathways : In vivo studies have indicated that the compound undergoes metabolic transformations such as reduction and N-acetylation, which may influence its biological activity and therapeutic potential .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of similar compounds:

Case Studies

Several case studies highlight the efficacy of related compounds:

- Anticancer Studies : A study demonstrated that a derivative of thioxodihydropyrimidine exhibited potent anticancer properties in xenograft models. The mechanism was linked to HDAC inhibition and subsequent apoptosis induction in tumor cells .

- Urease Inhibitors : Research has shown that derivatives with similar structures effectively inhibit urease activity, which could be beneficial in treating conditions like urease-related infections or disorders .

- Pharmacokinetics : In vivo pharmacokinetic studies revealed that the compound undergoes significant metabolic changes, influencing its bioavailability and therapeutic index .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 5-(((4-fluoro-2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine derivatives exhibit significant antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .

Anticancer Properties

The thioxodihydropyrimidine scaffold is known for its anticancer activity. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Further investigations are needed to elucidate the specific mechanisms involved .

Anti-inflammatory Effects

Compounds in this class have shown promise as anti-inflammatory agents. They may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Building Block in Organic Synthesis

Due to its unique structure, 5-(((4-fluoro-2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine can serve as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as nucleophilic substitutions and cyclization processes .

Development of Novel Pharmacophores

The compound can be modified to develop novel pharmacophores with enhanced biological activity. By altering functional groups or substituents on the thioxodihydropyrimidine core, researchers can tailor compounds for specific therapeutic targets .

Case Studies and Research Findings

Comparison with Similar Compounds

Core Modifications

The thiobarbituric acid (TBA) core (2-thioxodihydropyrimidine-4,6-dione) is common across analogs. Key structural variations occur at the C-5 position:

Key Observations :

Enzyme Inhibition

- EndoG Inhibitors : PNR-3-80 and PNR-3-82 (naphthoyl-indole TBAs) exhibit IC₅₀ values of 0.67–0.61 mM, outperforming ZnCl₂ (IC₅₀ = 0.94 mM) and EDTA (IC₅₀ = 71.68 mM) .

- Polymerase Inhibition : ITBA-12 (bromobenzoyl-indole TBA) inhibits human DNA polymerase η (hpolη) with IC₅₀ = 30 µM, showing modest specificity over other polymerases .

Cytotoxicity

- Compound 7d, with a (2-chloro-4-nitrophenyl)amino group, demonstrates potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 13.3 µM) . This suggests that the target compound’s 4-fluoro-2-nitrophenyl group may similarly enhance anticancer activity.

Anti-inflammatory Potential

- 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-TBA reduces inflammation in murine models, highlighting the versatility of TBA derivatives in diverse therapeutic areas .

Physicochemical Properties

Melting Points and Stability

- Hydrazono derivatives (e.g., 4′h) exhibit high melting points (>250°C), attributed to strong intermolecular hydrogen bonding .

- Alkylated TBAs (e.g., 1,3-diethyl-TBA derivatives) show improved thermal stability but lower aqueous solubility due to increased lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.